molecular formula C15H16O3 B14011045 [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol CAS No. 57422-20-5

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol

Cat. No.: B14011045
CAS No.: 57422-20-5
M. Wt: 244.28 g/mol
InChI Key: BTIHQYVBXKBCPO-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol is an organic compound with the molecular formula C15H16O3. It is a phenolic derivative, characterized by the presence of methoxy and methylphenoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol typically involves the reaction of 3-methoxyphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Methoxy-4-(4-methylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • [3-Methoxy-4-(4-chlorophenoxy)phenyl]methanol
  • [3-Methoxy-4-(4-fluorophenoxy)phenyl]methanol
  • [3-Methoxy-4-(4-bromophenoxy)phenyl]methanol

Uniqueness

[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol is unique due to the presence of the methylphenoxy group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

57422-20-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[3-methoxy-4-(4-methylphenoxy)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-11-3-6-13(7-4-11)18-14-8-5-12(10-16)9-15(14)17-2/h3-9,16H,10H2,1-2H3

InChI Key

BTIHQYVBXKBCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)CO)OC

Origin of Product

United States

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